molecular formula C21H23N3O3 B11304924 N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11304924
M. Wt: 365.4 g/mol
InChI Key: KYBCXFVLHGDIAH-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and oxadiazole groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-(propan-2-yl)phenoxy)acetic acid
  • 5-Methyl-2-(propan-2-yl)phenol
  • 2-(4-Methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol

Uniqueness

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]ACETAMIDE is unique due to the presence of both the oxadiazole ring and the phenoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)16-10-9-14(3)11-18(16)26-12-19(25)22-21-23-20(27-24-21)17-8-6-5-7-15(17)4/h5-11,13H,12H2,1-4H3,(H,22,24,25)

InChI Key

KYBCXFVLHGDIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3C

Origin of Product

United States

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